molecular formula C13H11NO5 B13707759 3-acetoxy-1-acetyl-1H-indole-5-carboxylic acid

3-acetoxy-1-acetyl-1H-indole-5-carboxylic acid

Cat. No.: B13707759
M. Wt: 261.23 g/mol
InChI Key: MMFLDYNJJKVZEE-UHFFFAOYSA-N
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Description

3-Acetoxy-1-acetylindole-5-carboxylic Acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .

Preparation Methods

The synthesis of 3-Acetoxy-1-acetylindole-5-carboxylic Acid typically involves the acetylation of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core. Subsequent acetylation and esterification steps are used to introduce the acetoxy and acetyl groups at the desired positions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

3-Acetoxy-1-acetylindole-5-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

3-Acetoxy-1-acetylindole-5-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetoxy-1-acetylindole-5-carboxylic Acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

3-Acetoxy-1-acetylindole-5-carboxylic Acid can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Indole-3-butyric acid: Used as a rooting agent in plant propagation.

The uniqueness of 3-Acetoxy-1-acetylindole-5-carboxylic Acid lies in its specific acetoxy and acetyl substitutions, which confer distinct chemical properties and biological activities compared to other indole derivatives .

Properties

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

1-acetyl-3-acetyloxyindole-5-carboxylic acid

InChI

InChI=1S/C13H11NO5/c1-7(15)14-6-12(19-8(2)16)10-5-9(13(17)18)3-4-11(10)14/h3-6H,1-2H3,(H,17,18)

InChI Key

MMFLDYNJJKVZEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)C(=O)O)OC(=O)C

Origin of Product

United States

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